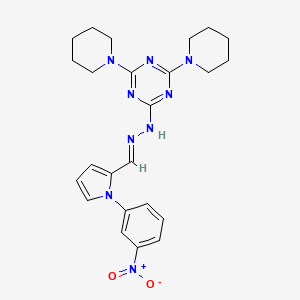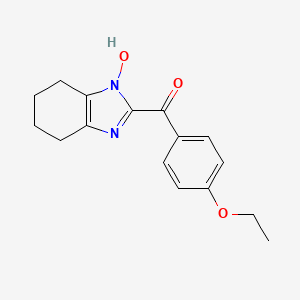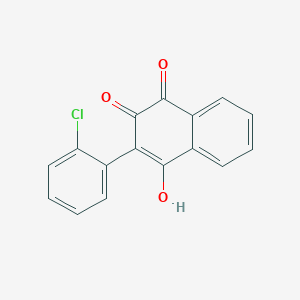
2-(2-chlorophenyl)-3-hydroxynaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat various ailments such as inflammation, fever, and pain. In recent years, plumbagin has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone involves the activation of various signaling pathways in cancer cells. Plumbagin has been shown to activate the p53 pathway, which is responsible for regulating cell growth and division. It also activates the MAPK/ERK pathway, which is involved in cell survival and proliferation. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Plumbagin has been shown to have various biochemical and physiological effects in cancer cells. It induces oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS leads to DNA damage and ultimately, cell death. Plumbagin also inhibits the activity of various enzymes involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has also been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings. Additionally, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has poor solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Another area of interest is the investigation of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone's potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone and its effects on normal cells. Overall, 2-(2-chlorophenyl)-3-hydroxynaphthoquinone has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
合成法
Plumbagin can be synthesized through various methods, including extraction from the roots of Plumbago zeylanica, chemical synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with phenylmagnesium bromide, followed by hydrolysis to yield 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Microbial synthesis involves the use of microorganisms such as Streptomyces platensis to produce 2-(2-chlorophenyl)-3-hydroxynaphthoquinone.
科学的研究の応用
Plumbagin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Plumbagin works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
特性
IUPAC Name |
3-(2-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHSLZCNZJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-4-hydroxynaphthalene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

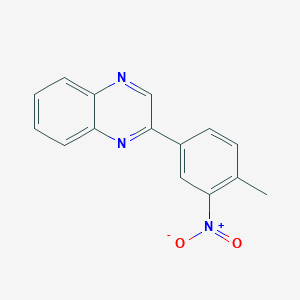
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
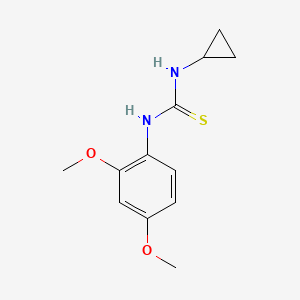
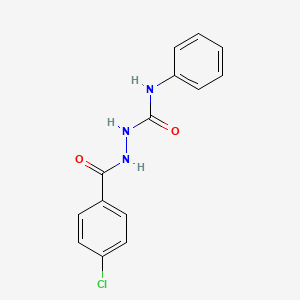
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
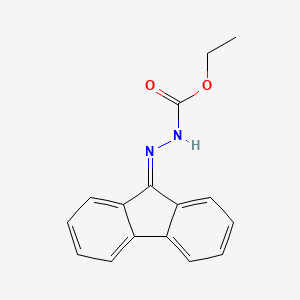
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
